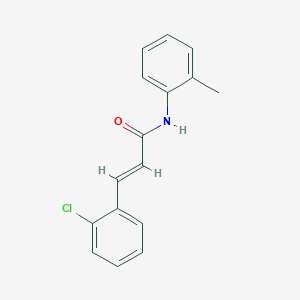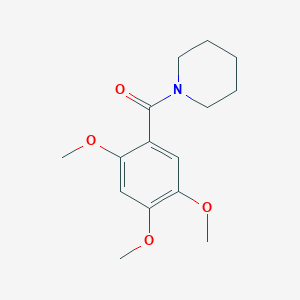![molecular formula C17H28N2O2 B5517198 [1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5517198.png)
[1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to the title molecule typically involves multi-step chemical reactions. For instance, compounds with isoxazole and piperidine units have been synthesized through methodologies that include condensation reactions, cyclization processes, and the use of specific catalysts or reagents to facilitate the desired chemical transformations (Naveen et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic techniques and X-ray diffraction studies. These analyses can reveal the conformation of the piperidine ring, typically found in a chair conformation, and the geometric disposition around other key atoms in the molecule, which can be tetrahedral or distorted tetrahedral (Naveen et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds containing isoxazole and piperidine units are influenced by their functional groups and structural features. These molecules can participate in various chemical reactions, including hydrogenation, halogenation, and nucleophilic substitutions, depending on the reaction conditions and the presence of other functional groups.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, can be determined through standard laboratory techniques. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications in scientific research.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different chemical reagents, are key to understanding the compound's interactions at the molecular level. These properties are determined by the compound's functional groups and overall molecular structure.
For more information on similar compounds and their comprehensive studies, refer to the work by Naveen et al. (2015), which provides insights into the synthesis, characterization, and structural analysis of compounds with isoxazole and piperidine components.
Scientific Research Applications
Synthesis and Characterization
The compound [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol was synthesized, characterized by spectroscopic techniques, and its structure confirmed by X-ray diffraction studies. This work highlights the compound's crystallization in the monoclinic crystal system and exhibits both inter- and intramolecular hydrogen bonds, indicating its potential for further chemical application and study (Naveen et al., 2015).
Methanol Production and Applications
Methanol, or methyl alcohol, is utilized in various chemical compounds synthesis, such as acetic acid, methyl tertiary butyl ether, dimethyl ether, and methylamine. It is considered a clean-burning fuel with a high octane number. The conversion of CO2 to methanol presents a method for reducing CO2 emissions significantly, highlighting methanol's role as a promising energy carrier for hydrogen storage and conservation. This research provides an overview of common feedstocks used in methanol production processes and explores innovative trends for industrial applications, linking the relevance of methanol-related chemistry to the broader context of sustainable chemical practices and energy solutions (Dalena et al., 2018).
Advances in Methanol Utilization
Furthering the applications of methanol, advancements in utilizing methanol for hydrogen generation via membrane reactor technology have been explored. Methanol's role as a simple alcohol with significant utility in producing complex chemical compounds extends to its use in generating high-grade hydrogen from catalytic conversion. This research reviews the feedstocks and processes for methanol production and membrane reactor technology's role in producing hydrogen, underscoring the importance of methanol in the context of renewable energy and green chemistry solutions (Dalena et al., 2018).
properties
IUPAC Name |
[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-methylbut-2-enyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-13(2)6-8-17(12-20)7-5-9-19(11-17)10-16-14(3)18-21-15(16)4/h6,20H,5,7-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKUOFPDRVOQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC(C2)(CC=C(C)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5517115.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5517127.png)



![2-[(4-bromobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5517178.png)
![N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide](/img/structure/B5517185.png)
![6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5517192.png)
![2-(4-fluorophenyl)-6-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B5517202.png)
![N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5517208.png)
![4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}carbonothioyl)morpholine](/img/structure/B5517215.png)
![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)
![2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5517233.png)